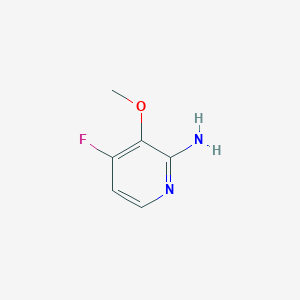
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
N-(2-Hydroxyphenyl)acetamide, a structurally related compound to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, serves as an intermediate for synthesizing antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 as a catalyst highlights its significance in drug synthesis (Magadum & Yadav, 2018).
Opioid Agonist Activity
Related N-[2-(1-pyrrolidinyl)ethyl]acetamides have been synthesized and evaluated for their biological activity as opioid kappa agonists. These compounds, through structural variations, have shown potential in therapeutic applications, particularly in pain management (Barlow et al., 1991).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, which are structurally related, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential biomedical applications (Chkirate et al., 2019).
Solar Cell Applications
In the realm of materials science, n-type conjugated polyelectrolytes synthesized from related thiophene-pyrrolopyrrole derivatives have shown promise in enhancing the efficiency of polymer solar cells. This application highlights the potential of these compounds in renewable energy technologies (Hu et al., 2015).
Biological and Pharmaceutical Applications
Compounds structurally similar to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide have been explored for various biological and pharmaceutical applications. These include insecticidal properties against the cotton leafworm (Fadda et al., 2017), and the development of novel chemosensors capable of monitoring zinc concentrations in living cells and aqueous solutions (Park et al., 2015).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15-5-2-3-11(15)12(16)8-14-13(17)7-10-4-6-18-9-10/h2-6,9,12,16H,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPELBUNIKOSQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)

![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)






![N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2563679.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)